molecular formula C14H10BrFN4S B2556261 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-97-0

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No.: B2556261
CAS No.: 499795-97-0
M. Wt: 365.22
InChI Key: RHVNWUSYJKJWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a chemical compound of significant interest in medicinal chemistry research. It features a core structure combining pyrimidine and thiazole heterocycles, a scaffold recognized for its relevance in drug discovery . Specifically, the molecule contains a 2-aminopyrimidine group linked to a 4-methylthiazole ring, which is further substituted with a 4-fluorophenyl group at the 2-position and a bromine atom at the 5-position of the pyrimidine ring. This structural motif is similar to other investigated thiazole derivatives, which have been identified as potential inhibitors of key biological targets . For instance, research on analogous compounds has explored their role as inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PKG), a promising target for antimalarial development . The presence of the bromine atom offers a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki couplings, making this compound a valuable building block for creating a diverse library of analogs for structure-activity relationship (SAR) studies . Researchers can utilize this compound in the design and synthesis of novel chemical entities to probe biological mechanisms or develop new therapeutic agents. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4S/c1-7-12(11-10(15)6-18-14(17)20-11)21-13(19-7)8-2-4-9(16)5-3-8/h2-6H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVNWUSYJKJWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroacetophenone with thiourea under acidic conditions to form 2-(4-fluorophenyl)-4-methylthiazole.

    Bromination: The pyrimidine ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Coupling Reaction: The thiazole derivative is then coupled with the brominated pyrimidine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. For example:

CompoundCell LineIC50 (nM)
5-Bromo derivativeHT-29 (Colon Cancer)9
5-Bromo derivativeMCF-7 (Breast Cancer)17

These findings indicate that derivatives of this compound exhibit potent cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

2. Inhibition of Cyclin-dependent Kinases (CDKs)

The compound has been studied for its inhibitory effects on cyclin-dependent kinases, particularly CDK9. It has demonstrated nanomolar Ki values indicating high potency and selectivity for CDK9 over other kinases like CDK2:

KinaseKi (nM)Selectivity
CDK9<10>80-fold over CDK2

This selectivity is crucial for minimizing side effects in therapeutic applications targeting cell cycle regulation .

Pharmacological Insights

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific biological targets. For instance, it has been shown to bind effectively to bromodomains in proteins involved in chromatin remodeling, which is essential for regulating gene expression and cellular proliferation .

2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in the thiazole and pyrimidine moieties can significantly influence biological activity. Researchers are focusing on modifying these groups to enhance potency and selectivity while reducing toxicity .

Case Studies

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized several derivatives of the compound using microwave-assisted techniques. These derivatives were evaluated for their anticancer activity against multiple cell lines, demonstrating improved metabolic stability and efficacy compared to earlier versions .

Case Study 2: Clinical Implications

Another study explored the potential of similar thiazole-pyrimidine hybrids in treating neurodegenerative diseases by targeting specific pathways involved in neuronal survival and apoptosis. The results indicated promising therapeutic effects that warrant further investigation into their clinical applications .

Mechanism of Action

The mechanism of action of 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine C₁₄H₁₀BrFN₄S 365.22 5-Bromo, 4-(2-(4-fluorophenyl)-4-methylthiazol-5-yl) Not reported -
5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine C₁₀H₇BrFN₃ 268.09 5-Bromo, 4-(4-fluorophenyl) Not reported
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine C₂₂H₂₀Cl₂N₆S 487.40 Dichlorophenyl, methylamino, methylthiazole Therapeutic potential
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine (12q) C₁₈H₂₀FN₆OS 412.45 Morpholinophenyl, dimethylamino CDK9 inhibition (IC₅₀ = 12 nM)
5-Bromo-4-(trifluoromethyl)thiazol-2-amine C₄H₃BrF₃N₂S 248.04 Bromo, trifluoromethyl Not reported

Key Differences and Challenges

  • Synthetic Complexity : The target compound’s multi-heterocyclic structure requires more intricate synthesis compared to simpler analogs like 5-Bromo-4-(4-fluorophenyl)pyrimidin-2-amine () .

Biological Activity

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Common Name This compound
CAS Number 499795-97-0
Molecular Formula C₁₄H₁₀BrFN₄S
Molecular Weight 365.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division and is often overexpressed in cancer cells .

Interaction with P-glycoprotein (P-gp)

Recent studies have indicated that this compound can interact with P-glycoprotein, a key player in drug transport across cell membranes. It has been observed to stimulate ATPase activity associated with P-gp, suggesting that it may act as a substrate for this efflux transporter . This interaction is significant for understanding the pharmacokinetics of the compound and its potential effects on drug resistance in cancer therapy.

Biological Activity and Therapeutic Applications

Research has highlighted various biological activities associated with this compound:

  • Antitumor Activity : In vivo studies have demonstrated that the compound can reduce tumor volume and weight in mouse models without significant side effects . This suggests its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. It showed varying degrees of effectiveness compared to standard antibiotics, indicating its potential utility in treating infections .
  • Selectivity and Efficacy : The selectivity of the compound towards specific biological targets enhances its therapeutic profile, potentially minimizing off-target effects common with less selective drugs.

Case Study 1: Antitumor Efficacy

A study involving the administration of this compound to mice bearing tumors demonstrated a marked reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of Plk1 activity, leading to disrupted cell cycle progression .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, the compound was tested against several pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that while it exhibited lower activity than conventional antibiotics like ampicillin, certain derivatives showed enhanced potency against specific strains .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step protocols, including:

  • Condensation reactions under microwave irradiation or solvent-free conditions to form the thiazole-pyrimidine core (e.g., coupling 4-fluorophenyl thioamide intermediates with brominated pyrimidine precursors) .
  • Purification via column chromatography or recrystallization to isolate the final product, with purity confirmed by HPLC (>95%) .
  • Key intermediates : 4-fluorophenyl thiazole derivatives and brominated pyrimidine amines are critical precursors, often synthesized using Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Basic: What analytical techniques are essential for structural characterization?

Answer:

  • X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., intramolecular N–H⋯N bonds in pyrimidine-thiazole systems), and dihedral angles between aromatic rings .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., distinguishing bromine and fluorine environments) .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s doublet peak) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed cell lines vs. primary cultures) to compare IC₅₀ values. For example, antifungal activity may differ due to solvent effects (DMSO vs. aqueous buffers) .
  • Structural modifications : Minor changes (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) alter target binding. Computational docking (e.g., AutoDock Vina) can predict affinity shifts .
  • Metabolic stability : Use liver microsome assays to assess degradation rates, which may explain inconsistent in vivo/in vitro results .

Advanced: What strategies optimize pharmacokinetic properties through structural modifications?

Answer:

  • Lipophilicity enhancement : Introducing fluorinated groups (e.g., 4-fluorobenzyl) improves membrane permeability, measured via logP assays .
  • Hydrogen bond modulation : Replace amine groups with methyl or trifluoromethoxy substituents to reduce metabolic oxidation while retaining target affinity .
  • Solubility optimization : Incorporate polar auxiliaries (e.g., pyridinyl ethers) without disrupting the thiazole-pyrimidine scaffold .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact, as bromine and fluorine substituents pose irritant risks .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration to prevent halogenated hydrocarbon release .
  • Storage : Keep in amber vials at -20°C under inert gas (argon) to prevent photodegradation .

Advanced: How does the compound’s crystal packing influence its bioactivity?

Answer:

  • Intermolecular interactions : Weak C–H⋯π and C–H⋯O bonds stabilize the crystal lattice, affecting solubility and dissolution rates .
  • Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable polymorphs with higher bioavailability .
  • Co-crystallization : Co-formers like succinic acid improve mechanical stability for tablet formulation .

Basic: What in vitro assays are used to assess its biological activity?

Answer:

  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Candida albicans or Staphylococcus aureus .
  • Kinase inhibition : Fluorescence polarization assays (e.g., EGFR-TK inhibition) with ATP-competitive binding studies .
  • Cytotoxicity : MTT assays on HEK293 or HeLa cells, with EC₅₀ values normalized to controls .

Advanced: How can computational methods guide its derivatization?

Answer:

  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with bioactivity using partial least squares regression .
  • Molecular dynamics : Simulate binding stability in target pockets (e.g., COX-2 active site) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration and CYP450 interactions .

Basic: How is the compound’s stability assessed under varying conditions?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂) .
  • HPLC stability-indicating methods : Monitor degradation products (e.g., debrominated analogs) using C18 columns and UV detection .

Advanced: What experimental designs address its environmental impact?

Answer:

  • Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) to evaluate EC₅₀ in aquatic systems .
  • Biodegradation : Soil microcosm studies track halogenated metabolite formation via LC-MS/MS .
  • Life-cycle analysis : Quantify synthetic waste (e.g., brominated byproducts) using green chemistry metrics (E-factor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.